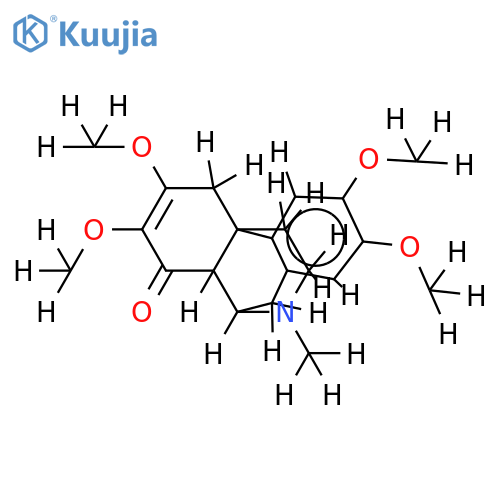Cas no 56648-85-2 ((+)-isostephodeline)

(+)-isostephodeline structure
商品名:(+)-isostephodeline
(+)-isostephodeline 化学的及び物理的性質
名前と識別子
-
- (+)-isostephodeline
- Tannagine
- 56648-85-2
- Isostephodeline
- Erromangine
- (+)-14-Epierromangine
- 14-Epi-(+)-isostephodeline
- (9α,13α,14α)-7,8-Didehydro-2,3,7,8-tetramethoxy-17-methylmorphinan-6-one
- (+)-erromangine
- Morphinan-8-one, 6,7-didehydro-2,3,6,7-tetramethoxy-17-methyl-, (9α,13α)- (9CI)
- GCA64885
-
- インチ: InChI=1S/C21H27NO5/c1-22-7-6-21-11-17(26-4)20(27-5)19(23)18(21)14(22)8-12-9-15(24-2)16(25-3)10-13(12)21/h9-10,14,18H,6-8,11H2,1-5H3
- InChIKey: WDSOILMKWXUDGC-UHFFFAOYSA-N
- ほほえんだ: O=C1C(OC)=C(OC)CC23C4=CC(OC)=C(OC)C=C4CC(N(C)CC2)C13
計算された属性
- せいみつぶんしりょう: 373.18892296g/mol
- どういたいしつりょう: 373.18892296g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 634
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 57.2Ų
(+)-isostephodeline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN6252-5 mg |
Isostephodeline |
56648-85-2 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
| TargetMol Chemicals | TN6252-1 mL * 10 mM (in DMSO) |
Isostephodeline |
56648-85-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4520 | 2023-09-15 | |
| TargetMol Chemicals | TN6252-5mg |
Isostephodeline |
56648-85-2 | 5mg |
¥ 4420 | 2024-07-20 | ||
| TargetMol Chemicals | TN6252-1 ml * 10 mm |
Isostephodeline |
56648-85-2 | 1 ml * 10 mm |
¥ 4520 | 2024-07-20 |
(+)-isostephodeline 関連文献
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
56648-85-2 ((+)-isostephodeline) 関連製品
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 42464-96-0(NNMTi)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
推奨される供給者
Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
